molecular formula C7H13N5O B13310441 2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanamide

2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B13310441
M. Wt: 183.21 g/mol
InChI Key: DBQIOUVPEUHSFK-UHFFFAOYSA-N
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Description

    is a heterocyclic organic compound with the following structure:

    2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanamide: CH3C(NH2)NHC(CH3)(NH2)C(NH2)(CH3)NH2\text{CH}_3-\text{C}(\text{NH}_2)-\text{NH}-\text{C}(\text{CH}_3)(\text{NH}_2)-\text{C}(\text{NH}_2)(\text{CH}_3)-\text{NH}_2CH3​−C(NH2​)−NH−C(CH3​)(NH2​)−C(NH2​)(CH3​)−NH2​

  • It contains a 1,2,4-triazole ring, which is an important pharmacophore in medicinal chemistry due to its ability to form hydrogen bonds with various targets.
  • The compound has potential applications in cancer research, as discussed in recent studies .
  • Preparation Methods

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  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Molecular Targets:

      Pathways Involved:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C7H13N5O

    Molecular Weight

    183.21 g/mol

    IUPAC Name

    2-amino-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide

    InChI

    InChI=1S/C7H13N5O/c1-4-10-5(2)12(11-4)3-6(8)7(9)13/h6H,3,8H2,1-2H3,(H2,9,13)

    InChI Key

    DBQIOUVPEUHSFK-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NN(C(=N1)C)CC(C(=O)N)N

    Origin of Product

    United States

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